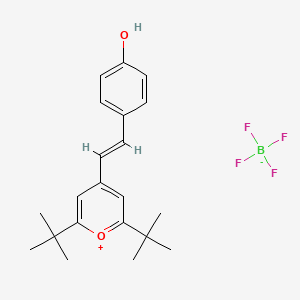

(E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tétrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of stilbene, which is a type of organic compound with a structure based on a 1,2-diphenylethylene core . Stilbenes are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

Stilbene derivatives can be synthesized via a Claisen-Schmidt (cross-aldol) condensation reaction of acetone and benzaldehyde derivatives . The exact synthesis process for this specific compound would likely depend on the specific substituents involved.Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The specific arrangement of the other groups in the molecule would depend on the exact synthesis process.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Stilbene derivatives are known to undergo a variety of reactions, including oxidation and reduction reactions, as well as various types of addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyran ring and the specific substituents attached to it. Stilbene derivatives are generally characterized by their strong absorbance in the UV-visible region of the spectrum .Applications De Recherche Scientifique

- Les cristaux organiques, y compris les sels de pyrylium, ont été étudiés pour leur potentiel dans la génération de sources THz intenses et à bande ultra-large . Ces sources sont cruciales pour les applications dans la recherche scientifique fondamentale, la sécurité, les essais non destructifs industriels et les diagnostics médicaux.

- Le chevauchement du rayonnement THz avec les mouvements fondamentaux des ions, des réseaux moléculaires, des électrons et des spins électroniques le rend précieux pour la spectroscopie linéaire et non linéaire .

- Les sels de pyrylium contribuent au développement de systèmes de spectroscopie temporelle (TDS) sensibles, qui sont essentiels pour la caractérisation à large bande de matériaux tels que les absorbeurs solaires et les photoélectrodes à base d'oxyde métallique .

Terahertz (THz) Photonics

Propriétés optiques non linéaires (NLO)

Mécanisme D'action

Target of Action

Similar compounds such as resveratrol, a type of natural phenol or polyphenol, have been shown to interact with proteins called estrogen receptors . These receptors play a crucial role in modulating the inflammatory response .

Mode of Action

It’s worth noting that similar compounds like resveratrol act as pathway-selective estrogen receptor-α (erα) ligands to modulate the inflammatory response .

Biochemical Pathways

Compounds like resveratrol, which have similar structures, have been shown to modulate the inflammatory response via an estrogen receptor-signal integration network . They can suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

Result of Action

Similar compounds like resveratrol have been shown to modulate the inflammatory response . They suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

Safety and Hazards

Orientations Futures

Stilbene derivatives are a topic of ongoing research due to their diverse range of biological activities. Future research may focus on developing new synthesis methods for these compounds, exploring their potential applications in medicine and other fields, and investigating their mechanisms of action .

Propriétés

IUPAC Name |

4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2.BF4/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)5/h7-14H,1-6H3;/q;-1/p+1/b8-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDDCBMHTRBGIY-USRGLUTNSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)